molecular formula C17H15Cl2NO4 B6087691 methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}benzoate

methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}benzoate

Cat. No.: B6087691
M. Wt: 368.2 g/mol
InChI Key: NQYCLMRLGPOPTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}benzoate is a synthetic organic compound with the molecular formula C17H15Cl2NO4 It is characterized by the presence of a benzoate ester group, a dichlorophenoxy group, and a propanoyl amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}benzoate typically involves the following steps:

    Preparation of 2,5-dichlorophenoxypropanoic acid: This intermediate is synthesized by reacting 2,5-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the amide linkage: The 2,5-dichlorophenoxypropanoic acid is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group of the 2-aminobenzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

Methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular uptake mechanisms.

    Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group may play a role in binding to hydrophobic pockets, while the amide and ester functionalities can form hydrogen bonds or electrostatic interactions with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}benzoate can be compared with other similar compounds, such as:

    Methyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate: Similar structure but with a different substitution pattern on the phenoxy group.

    Methyl 2-{[2-(2,5-dichlorophenoxy)acetyl]amino}benzoate: Similar structure but with an acetyl group instead of a propanoyl group.

    Methyl 2-{[2-(2,5-dichlorophenoxy)butanoyl]amino}benzoate: Similar structure but with a butanoyl group instead of a propanoyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the propanoyl group, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

methyl 2-[2-(2,5-dichlorophenoxy)propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c1-10(24-15-9-11(18)7-8-13(15)19)16(21)20-14-6-4-3-5-12(14)17(22)23-2/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYCLMRLGPOPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)OC)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.